molecular formula C13H26N4 B1362450 5-Undecyl-1h-1,2,4-triazol-3-amine CAS No. 92168-88-2

5-Undecyl-1h-1,2,4-triazol-3-amine

Cat. No. B1362450
CAS RN: 92168-88-2
M. Wt: 238.37 g/mol
InChI Key: MFKJBYGCXDTNDA-UHFFFAOYSA-N
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Description

5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It contains a total of 43 bonds, including 17 non-H bonds, 5 multiple bonds, 10 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Triazole .


Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

5-Undecyl-1h-1,2,4-triazol-3-amine has a molecular weight of 238.37200 . It contains a total of 43 bonds, including 17 non-H bonds, 5 multiple bonds, 10 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Triazole .


Chemical Reactions Analysis

1,2,4-Triazoles are significant heterocycles that exhibit broad biological activities . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Physical And Chemical Properties Analysis

5-Undecyl-1h-1,2,4-triazol-3-amine has a density of 1.002g/cm3 and a boiling point of 411.4ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis

    A study detailed a new microwave-assisted synthesis approach for compounds like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, using 5-amino-1,2,4-triazoles as a building block, demonstrating its potential in creating diverse compounds with similar structures to 5-Undecyl-1H-1,2,4-Triazol-3-amine (Tan, Lim, & Dolzhenko, 2017).

  • Structural and Vibrational Spectra Studies

    Another study involved the synthesis of a compound related to 5-Undecyl-1H-1,2,4-Triazol-3-amine and investigated its structural and spectroscopic properties using techniques like IR, UV-Vis, and NMR spectroscopy, highlighting the chemical versatility of such compounds (Far et al., 2019).

Applications in Material Science

  • Super-Hydrophobic Film Fabrication: In a notable study, a compound closely related to 5-Undecyl-1H-1,2,4-Triazol-3-amine was used to create a super-hydrophobic film on copper. This application underlines the potential utility of such compounds in creating protective coatings and surfaces (Wang, Zhang, & Qiu, 2012).

Future Directions

1,2,4-Triazoles have been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

5-undecyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKJBYGCXDTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303370
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Undecyl-1h-1,2,4-triazol-3-amine

CAS RN

92168-88-2
Record name NSC158032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of aminoguanidine bicarbonate (8.0 g, 59 mmol), dodecanoic acid (11.8 g, 59 mmol), and N,N-dimethylaniline (0.1 mL, 0.8 mmol) in toluene (100 mL) was heated under reflux with the azeotropic removal of water (72 hours). The resulting slurry was cooled (25° C.) and concentrated in vacuo. The residue was partitioned between ethyl acetate (300 mL) and saturated sodium bicarbonate (300 mL). The aqueous layer was back extracted with ethyl acetate, and the combined organics were washed with brine (1×250 mL), then dried (MgSO4), and concentrated in vacuo. The resulting solid was dissolved in hot chloroform and chromatographed on silica (first ethyl acetate, then 90:10 chloroform:methanol). The product containing fractions were combined and concentrated in vacuo to yield 6.9 g (49.1%) of 3-amino 5-undecyl-1H-1,2,4-triazole as an off-white powder, m.p. 128.5°-132.0° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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